Home > Products > Screening Compounds P7130 > 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one - 892480-74-9

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

Catalog Number: EVT-2501856
CAS Number: 892480-74-9
Molecular Formula: C18H11F4N5O
Molecular Weight: 389.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazolopyrimidine derivatives, which are known for their diverse biological activities. These compounds have been extensively studied for their potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, and antiviral agents. [, , , , ]

6-Butyl-5-(4-chlorophenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: This compound features a triazolopyrimidine ring system with a butyl group at the 6-position, a 4-chlorophenoxy group at the 5-position, and a phenyl group at the 3-position. The research paper describes its crystal structure, revealing a planar triazolopyrimidine ring system and the presence of intra- and intermolecular hydrogen bonds that contribute to its stability. []

Relevance: Both this compound and 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one belong to the triazolo[4,5-d]pyrimidin-7(6H)-one class, sharing the same core structure. The variations lie in the substituents at the 3, 5, and 6 positions. []

3-Benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one

Compound Description: This compound is synthesized using a tandem aza-Wittig reaction and characterized by single-crystal X-ray diffraction. The molecule features a triazolopyrimidinone core with a benzyl group at the 3-position, a cyclohexylamino group at the 5-position, and a phenyl group at the 6-position. Notably, the triazolopyrimidinone moiety is coplanar, and the cyclohexyl ring adopts a chair conformation. [, ]

Relevance: The compound and 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one share the triazolo[4,5-d]pyrimidin-7-one core structure, demonstrating their structural similarity within this chemical class. Differences arise from the substituents at positions 3, 5, and 6. [, ]

6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: This compound features a triazolo[4,5-d]pyrimidine ring system with a butyl group at the 6-position, a 4-methoxyphenoxy group at the 5-position, and a phenyl group at the 3-position. The crystal structure analysis reveals two independent molecules with nearly coplanar fused rings in the triazolo[4,5-d]pyrimidine system. Notably, the ethyl groups of the n-butyl side chains exhibit disorder over two sites. []

Relevance: The compound and 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one belong to the same chemical class, the triazolo[4,5-d]pyrimidin-7(6H)-ones, sharing the core structure. The differences lie in the specific substituents at the 3, 5, and 6 positions. []

6-Butyl-5-(4-methylphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: This compound features a triazolopyrimidine ring system with a butyl group at the 6-position, a 4-methylphenoxy group at the 5-position, and a phenyl group at the 3-position. The crystal structure analysis highlights the planar triazolopyrimidine ring system and the presence of intra- and intermolecular hydrogen bonds. The n-butyl side chain shows disorder over two positions. []

Relevance: The compound and 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one are both classified as triazolo[4,5-d]pyrimidin-7(6H)-ones, sharing the core structure. They differ in the specific substituents at the 3, 5, and 6 positions. []

6-(4-Fluorophenyl)-5-morpholino-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: This compound features a fused thiazolopyrimidine ring system with a 4-fluorophenyl group at the 6-position, a morpholino group at the 5-position, a phenyl group at the 3-position, and a thioxo group at the 2-position. The crystal structure is stabilized by C—H⋯O hydrogen bonds and weak π–π stacking interactions. The morpholine ring adopts a chair conformation. []

Relevance: While this compound and 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one share similarities in the fluorophenyl and phenyl substituents, they differ in their core ring structures. The former is a thiazolo[4,5-d]pyrimidin-7(6H)-one, while the latter is a triazolo[4,5-d]pyrimidin-7-one. []

7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one 2′-deoxy-β-D-ribonucleosides

Compound Description: This compound, also referred to as 2′-deoxy-8-azainosine, includes three isomers (N1, N2, and N3) depending on the nitrogen atom connected to the 2′-deoxy-β-D-ribonucleoside. These nucleoside analogues are synthesized and incorporated into 12-mer DNA duplexes to study their base-pairing properties. The N3 isomer specifically exhibits ambiguous base-pairing similar to 2′-deoxyinosine. []

Relevance: The 7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one core of this compound is the same as in 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one. The difference arises from the addition of a ribonucleoside moiety and substitutions at the 3 and 6 positions in the main compound. []

1,2,3-benzotriazole 2′-deoxy-β-D-ribofuranosides

Compound Description: This compound encompasses two isomers (N1 and N2) based on the nitrogen atom linked to the 2′-deoxy-β-D-ribofuranoside. These nucleoside analogues are synthesized and studied for their fluorescence properties and base-pairing behavior within DNA duplexes. They demonstrate strong self-pairing and little discrimination towards canonical DNA bases. []

Relevance: Though structurally distinct from 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one, this compound falls under the same research scope of modifying canonical DNA nucleobases, highlighting the exploration of alternative heterocyclic structures for base pairing. []

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step synthetic routes that include the formation of the triazolo and pyrimidine rings.

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that can be functionalized to introduce the required substituents.
  2. Key Reactions:
    • Cyclization: A key step is the cyclization reaction that forms the triazolo[4,5-d]pyrimidine framework. This can be achieved through various methods such as:
      • Condensation reactions involving hydrazines and appropriate carbonyl compounds.
      • Nucleophilic substitution reactions where the fluorinated aromatic rings are introduced.
  3. Catalysts and Conditions: The use of catalysts such as zinc chloride or copper salts has been reported to facilitate these reactions under mild conditions, improving yield and selectivity.

Recent studies have highlighted green chemistry approaches to synthesize similar compounds, emphasizing one-pot reactions that reduce waste and increase efficiency .

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one features several notable characteristics:

  • Core Structure: The compound consists of a fused triazole and pyrimidine ring system, which is critical for its biological activity.
  • Substituents: The presence of a 4-fluorophenyl group and a 4-trifluoromethylphenyl group contributes to its lipophilicity and potential interactions with biological targets.
  • Molecular Formula: The empirical formula can be represented as C18H14F4N4OC_{18}H_{14}F_4N_4O, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Computational modeling studies may provide insights into the three-dimensional conformation of this molecule, which is essential for understanding its interaction with biological macromolecules .

Chemical Reactions Analysis

The chemical reactivity of 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one can be explored through various reaction pathways:

  1. Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions, allowing further functionalization.
  2. Dehydrohalogenation: Under certain conditions, the trifluoromethyl group may participate in elimination reactions leading to the formation of double bonds or new ring systems.
  3. Hydrogen Bonding Interactions: The compound can also engage in hydrogen bonding with biological targets due to the presence of nitrogen atoms in its structure.

These reactions can be exploited to modify the compound for enhanced efficacy or selectivity against specific biological targets .

Mechanism of Action

The mechanism of action for 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one primarily involves its interaction with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation:

  1. Inhibition of Enzymes: It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins .
  2. Anticancer Activity: The compound may induce apoptosis in cancer cells through pathways involving caspase activation or by inhibiting growth factor signaling pathways .

Understanding these mechanisms is crucial for optimizing the therapeutic applications of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one include:

  • Molecular Weight: Approximately 384.32 g/mol.
  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited water solubility due to its hydrophobic character.
  • Stability: The compound's stability under various pH conditions and temperatures should be assessed to ensure its viability for pharmaceutical applications.

These properties influence its bioavailability and pharmacokinetics when developed as a therapeutic agent .

Applications

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one has several promising applications:

  1. Anti-inflammatory Agents: Due to its ability to inhibit cyclooxygenase enzymes, it is being investigated as a potential treatment for inflammatory diseases such as arthritis.
  2. Anticancer Therapeutics: Its cytotoxic properties against various cancer cell lines make it a candidate for further development in oncology .
  3. Research Tool: As a model compound for studying structure-activity relationships in triazolopyrimidine derivatives, it aids in the design of new drugs with improved efficacy.

Properties

CAS Number

892480-74-9

Product Name

3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

IUPAC Name

3-(4-fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C18H11F4N5O

Molecular Weight

389.314

InChI

InChI=1S/C18H11F4N5O/c19-13-5-7-14(8-6-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2

InChI Key

GEBKBAMVOYRNEO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.